Product packaging for 4-Chloro-N-methyl-3-nitropyridin-2-amine(Cat. No.:CAS No. 884340-46-9)

4-Chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B3293087
CAS No.: 884340-46-9
M. Wt: 187.58 g/mol
InChI Key: FUIQCBWNSWDMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Pyridine (B92270) Chemistry

Pyridine is a foundational six-membered heterocyclic aromatic compound containing one nitrogen atom. The nitrogen atom is more electronegative than the carbon atoms, which leads to a significant dipole moment and influences the ring's electronic properties. gcwgandhinagar.com Unlike benzene, the electron density in the pyridine ring is not evenly distributed, making it less reactive towards electrophilic aromatic substitution, with reactivity often compared to that of nitrobenzene. wikipedia.org Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2 and 4 positions. gcwgandhinagar.comwikipedia.org

The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, which allows pyridine to act as a base and a nucleophile, readily reacting with acids and alkylating agents to form pyridinium (B92312) salts. gcwgandhinagar.comwikipedia.org The introduction of various substituents onto the pyridine ring can dramatically alter these fundamental properties, providing chemists with a versatile scaffold for designing molecules with specific electronic and steric characteristics for a wide range of applications, from pharmaceuticals to materials science. nih.gov

Significance of the Chloro, Methylamino, and Nitro Substituents in Pyridine Systems

The reactivity and potential applications of a pyridine derivative are dictated by the nature and position of its substituents. In 4-Chloro-N-methyl-3-nitropyridin-2-amine, the interplay between the chloro, methylamino, and nitro groups creates a complex and highly functionalized molecule.

Chloro Group: As a halogen, the chlorine atom is an electronegative substituent that withdraws electron density from the pyridine ring through the inductive effect. This electron-withdrawing nature further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic aromatic substitution (SNAr). nih.govnih.gov The chloride ion is an excellent leaving group, making the 4-position a prime site for displacement by various nucleophiles.

Methylamino Group: The N-methylamino group at the 2-position is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This activating effect stands in contrast to the deactivating effects of the chloro and nitro groups.

Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov It strongly deactivates the pyridine ring towards electrophiles while significantly activating it for nucleophilic aromatic substitution. Its presence is often crucial for facilitating SNAr reactions that would otherwise be difficult. researchgate.net

The combination of these three substituents on the pyridine ring results in a "push-pull" electronic system. The electron-donating methylamino group and the electron-withdrawing nitro and chloro groups create a highly polarized molecule. This polarization makes the compound a versatile intermediate in organic synthesis, especially in SNAr reactions where the chloro group can be readily displaced by nucleophiles.

Overview of Research Trajectories for Complex Nitropyridine Derivatives

Complex nitropyridine derivatives, such as this compound, are valuable precursors in the synthesis of a wide array of biologically active molecules. nih.gov Research in this area is largely driven by the need for novel compounds in medicine and agriculture.

A primary research trajectory involves using substituted nitropyridines as key building blocks for pharmaceuticals. chemimpex.com The functional groups on these molecules allow for sequential, site-selective modifications to build complex molecular architectures. For example, the chloro group can be displaced in an SNAr reaction, and the nitro group can be reduced to an amino group, which can then be further functionalized. guidechem.comgoogle.com This versatility has led to the development of nitropyridine-based compounds with potential anticancer, antibacterial, and antifungal properties. nih.gov For instance, 3-amino-2-chloro-4-methylpyridine, a related compound, is a key intermediate in the synthesis of Nevirapine, a drug used to treat HIV-1 infection. chemicalbook.com

In agrochemical research, nitropyridine derivatives are used as intermediates in the synthesis of new herbicides and pesticides. chemimpex.com The development of efficient and regioselective synthetic methods for producing polyfunctional pyridines is another active area of research. nih.govntnu.no As the demand for complex and specialized organic molecules grows, the development of novel synthetic routes to access compounds like this compound remains a significant goal in modern organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClN3O2 B3293087 4-Chloro-N-methyl-3-nitropyridin-2-amine CAS No. 884340-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-5(10(11)12)4(7)2-3-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQCBWNSWDMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 4 Chloro N Methyl 3 Nitropyridin 2 Amine

Historical and Current Approaches to Pyridin-2-amine Synthesis

The synthesis of 2-aminopyridines is a well-established field in heterocyclic chemistry, with methods evolving from classical name reactions to modern transition-metal-catalyzed processes. These approaches are foundational to developing a synthesis for more complex derivatives like 4-Chloro-N-methyl-3-nitropyridin-2-amine.

Amination of Halopyridines and Nitropyridines

The introduction of an amino group onto a pyridine (B92270) ring, particularly at the 2-position, is frequently achieved through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide. 2-Halopyridines are common substrates for these reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the α (C2/C6) and γ (C4) positions. The presence of additional electron-withdrawing groups, such as a nitro group, further activates the ring toward SNAr.

Historically, the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, was a primary method for producing 2-aminopyridine (B139424). However, this reaction often requires high temperatures and can lack regioselectivity with substituted pyridines.

Modern methods for the amination of halopyridines offer milder conditions and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. These methods can be applied to various halopyridines, including those that are less reactive under traditional SNAr conditions. Amination can also be achieved by activating the pyridine ring through N-oxide formation, which enhances the electrophilicity of the C2 position, followed by reaction with an amine nucleophile.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of pyridines is a persistent challenge due to the intrinsic electronic properties of the heterocycle. The nitrogen atom strongly influences the ring's reactivity, often leading to mixtures of isomers in electrophilic substitutions and directing nucleophiles to the 2- and 4-positions.

Various strategies have been developed to control the position of incoming functional groups:

Directing Groups: Existing substituents on the pyridine ring play a crucial role in directing the regiochemical outcome of subsequent reactions. Their electronic (donating/withdrawing) and steric properties can favor one position over another.

Metalation: Directed ortho-metalation (DoM) allows for the deprotonation of a specific position adjacent to a directing group, followed by quenching with an electrophile. This provides a powerful method for regioselective C-H functionalization.

Intermediate Formation: The in-situ generation of reactive intermediates like pyridynes can be exploited. Trapping these intermediates with nucleophiles can lead to the formation of substituted pyridines that are otherwise difficult to access, although controlling regioselectivity in reactions of unsymmetrical pyridynes can be complex.

N-Oxide Chemistry: The conversion of the pyridine nitrogen to an N-oxide alters the electronic distribution in the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack under different conditions, thereby providing a versatile handle for regioselective synthesis.

Targeted Synthesis of this compound Precursors

The synthesis of the target compound requires the controlled introduction of four different substituents onto the pyridine core. This is typically achieved through a multi-step sequence involving the synthesis and modification of key precursors.

Nitration Pathways for Pyridine Scaffolds

The direct electrophilic nitration of the pyridine ring is notoriously difficult. The basic nitrogen atom is protonated under the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), forming a pyridinium (B92312) ion. This ion is highly electron-deficient and strongly deactivated towards further electrophilic attack, resulting in very low yields of nitropyridines.

To overcome this challenge, several alternative nitration strategies have been developed, as summarized in the table below.

Table 1: Selected Nitration Methods for Pyridine Scaffolds
MethodReagentsTypical Position NitratedKey Features & LimitationsReference
Bakke's ProcedureDinitrogen pentoxide (N₂O₅), then NaHSO₃/H₂O3-positionGood yields for 3-nitration via a proposed researchgate.net sigmatropic shift mechanism. Functional group tolerance can be limited. researchgate.net
Nitration in TFAANitric acid (HNO₃) in trifluoroacetic anhydride (B1165640) (TFAA)3-positionProvides β-nitropyridines in moderate to good yields with readily available reagents. researchgate.net
Nitration of Substituted AminopyridinesMixed acid (HNO₃/H₂SO₄)3- and 5-positionsUsed for activated rings. Nitration of 2-chloro-4-aminopyridine yields a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and the 5-nitro isomer. google.com
Nitration of PyridonesMixed acid (HNO₃/H₂SO₄)3- and 5-positionsThe hydroxyl group activates the ring towards electrophilic substitution. google.com

A particularly relevant pathway involves the nitration of a pre-functionalized pyridine. For instance, the nitration of 2-chloro-4-aminopyridine with a mixture of nitric and sulfuric acid has been shown to produce a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with the former being the major product. google.com This approach directly installs three of the four required substituents in the correct relative positions.

Introduction of Chloro and Methylamino Moieties

Chloro Group Introduction: A common and effective method for introducing a chlorine atom onto a pyridine ring is through the conversion of a hydroxyl group (from a pyridone tautomer) using a chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation. google.comguidechem.com For example, a 2-pyridone can be converted to a 2-chloropyridine (B119429), and a 4-pyridone can be converted to a 4-chloropyridine. This strategy is crucial for creating precursors like 2,4-dichloropyridine (B17371) derivatives.

Methylamino Group Introduction: The N-methylamino group at the C2 position is typically installed via nucleophilic aromatic substitution (SNAr) on a precursor bearing a good leaving group at that position, most commonly a chlorine atom. The reaction of a 2-chloropyridine derivative with methylamine (B109427) can proceed to give the desired 2-(methylamino)pyridine. The success and regioselectivity of this reaction are highly dependent on the other substituents on the ring. The presence of a strong electron-withdrawing group like a nitro group ortho or para to the chlorine significantly activates it towards nucleophilic attack.

Novel Synthetic Routes and Process Optimization for this compound

While a specific, optimized industrial synthesis for this compound is not widely published in academic literature, a logical and novel synthetic route can be designed based on the principles and precursors discussed above. A highly strategic precursor for this synthesis is 2,4-dichloro-3-nitropyridine (B57353).

A plausible synthetic pathway is outlined below:

Synthesis of 2,4-Dichloro-3-nitropyridine: This key intermediate can be prepared from 2,4-dihydroxypyridine. Nitration with mixed acid would yield 2,4-dihydroxy-3-nitropyridine, which can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2,4-dichloro-3-nitropyridine. chemicalbook.com

Regioselective Amination: The crucial step is the regioselective reaction of 2,4-dichloro-3-nitropyridine with one equivalent of methylamine. This reaction presents a regiochemical challenge, as substitution could potentially occur at either the C2 or C4 position.

Table 2: Analysis of Regioselective Amination of 2,4-Dichloro-3-nitropyridine
PositionActivating FactorsPotential ProductPredicted Outcome
C2Activated by the ortho nitro group (inductive and resonance effects) and the ring nitrogen.This compoundLikely the major product under kinetic control. The strong inductive effect of the adjacent nitro group makes C2 highly electron-deficient and prone to initial nucleophilic attack.
C4Activated by the para ring nitrogen and the meta nitro group (inductive effect).2-Chloro-N-methyl-3-nitropyridin-4-amineMay form as a minor product. While activated, the effect of the ortho nitro group on C2 is generally stronger than the meta effect on C4.

Studies on the amination of related dichloronitropyridines, such as 2,6-dichloro-3-nitropyridine, support the prediction that substitution will preferentially occur at the C2 position (ortho to the nitro group). stackexchange.com This selectivity is often kinetically controlled, as the strong inductive electron withdrawal from the adjacent nitro group makes the C2 position the most electrophilic site, favoring a rapid nucleophilic attack by methylamine. stackexchange.com

Process optimization for this route would involve a careful study of reaction conditions for the amination step to maximize the yield of the desired C2-aminated isomer. Key parameters to investigate would include:

Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are typically used for SNAr reactions.

Temperature: Lower temperatures would likely favor the kinetically controlled product (C2 substitution) over the potentially more thermodynamically stable isomer.

Base: The use of a non-nucleophilic base may be required to scavenge the HCl produced during the reaction.

Stoichiometry: Precise control of the methylamine stoichiometry is essential to avoid undesired di-substitution reactions.

This targeted approach, starting from a readily accessible dichlorinated precursor and exploiting the inherent electronic biases of the substituted pyridine ring, represents a novel and efficient strategy for the synthesis of this compound.

Directed Derivatization and Functional Group Interconversions of this compound

The presence of three distinct functional groups on the pyridine ring of this compound allows for a high degree of control in its derivatization.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of electron-deficient aromatic systems like this compound. The reaction typically proceeds via a stepwise addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. uchile.cl The rate and success of SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. uchile.cl

A variety of nucleophiles can be employed in SNAr reactions with this substrate.

Amines: Primary and secondary amines readily displace the chloride at the 4-position to yield a range of N-substituted derivatives. The basicity of the amine can influence the reaction rate, and in some cases, acid catalysis may be employed. ntnu.no

Alkoxides: Alkoxide nucleophiles, such as methoxide (B1231860) and ethoxide, can be used to introduce alkoxy groups at the 4-position.

Thiols: Thiolates are excellent nucleophiles in SNAr reactions and can be used to synthesize the corresponding 4-thioether derivatives. acsgcipr.orgnih.gov These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. acsgcipr.org

The general mechanism for an SNAr reaction with an amine nucleophile is depicted below:

SNAr Reaction Mechanism

Scheme 1. General mechanism for the SNAr reaction of this compound with an amine nucleophile.

NucleophileProductReaction Conditions
Primary/Secondary Amine4-Amino-N-methyl-3-nitropyridin-2-amine derivativeBase or acid catalysis, various solvents
Alkoxide4-Alkoxy-N-methyl-3-nitropyridin-2-amineBasic conditions, corresponding alcohol as solvent
Thiolate4-Thioether-N-methyl-3-nitropyridin-2-amineBase, polar aprotic solvent

Table 1. Examples of Nucleophilic Aromatic Substitution Reactions

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established and widely used reaction in organic synthesis. wikipedia.org

Several methods are available for the reduction of the nitro group in this compound:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Care must be taken to control the reaction conditions to avoid reduction of the pyridine ring or hydrogenolysis of the chloro substituent. commonorganicchemistry.com

Metal-Mediated Reductions: Metals such as iron, zinc, or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective reagents for the reduction of aromatic nitro compounds. commonorganicchemistry.comyoutube.com These methods are often chemoselective, leaving other functional groups intact. commonorganicchemistry.com

Metal-Free Reductions: Recent advancements have led to the development of metal-free methods for nitro group reduction. For example, the use of tetrahydroxydiboron (B82485) with an organocatalyst like 4,4'-bipyridine (B149096) allows for the rapid and chemoselective reduction of aromatic nitro compounds at room temperature. nih.gov

The reduction of the nitro group to an amine opens up a wide range of subsequent derivatization possibilities, such as diazotization followed by substitution, or acylation to form amides.

ReagentProductKey Features
H₂, Pd/C4-Chloro-N-methyl-pyridine-2,3-diamineHigh efficiency, potential for over-reduction
Fe, AcOH4-Chloro-N-methyl-pyridine-2,3-diamineMild, chemoselective
Zn, NH₄Cl4-Chloro-N-methyl-pyridine-2,3-diamineMild conditions
B₂(OH)₄, 4,4'-bipyridine4-Chloro-N-methyl-pyridine-2,3-diamineMetal-free, rapid, highly chemoselective nih.gov

Table 2. Common Methods for Nitro Group Reduction

The chloro group at the 4-position of the pyridine ring is the primary site of reactivity for nucleophilic aromatic substitution, as discussed in section 2.4.1. Its role as a good leaving group is enhanced by the presence of the electron-withdrawing nitro group in the ortho position. The relative reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. The chloro substituent offers a good balance of reactivity and stability, making it a versatile handle for introducing a wide array of functional groups.

The N-methylamino group at the 2-position can also be a site for further functionalization, although it is generally less reactive than the 4-chloro position in SNAr reactions. The nitrogen atom is nucleophilic and can participate in reactions such as acylation to form amides. The synthesis of N-(pyridin-2-yl)amides from 2-aminopyridines and α-bromoketones has been reported, proceeding via a C-C bond cleavage. rsc.orgrsc.org It is also possible to deprotect the amine to a primary amine, which can then undergo a wider range of reactions. The synthesis of 2-aminopyridine derivatives can be achieved through various methods, including multicomponent reactions. nih.govresearchgate.net The N-amino group of pyridinium salts has also been shown to be a versatile synthon in organic synthesis. nih.gov While direct modification of the N-methylamino group in the title compound is less explored, the rich chemistry of 2-aminopyridines provides a foundation for potential transformations at this position.

Advanced Spectroscopic and Crystallographic Investigations of 4 Chloro N Methyl 3 Nitropyridin 2 Amine

Vibrational Spectroscopy (FT-IR and FT-Raman) for Mode Assignment and Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups and elucidate the conformational structure of a molecule by probing its vibrational modes.

For 4-Chloro-N-methyl-3-nitropyridin-2-amine, an FT-IR or FT-Raman spectrum would be expected to show characteristic peaks corresponding to its distinct functional groups. For instance, the N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Cl stretching mode would appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range. The presence of the N-methyl group would be indicated by C-H stretching and bending vibrations. A full assignment of vibrational modes, often aided by computational density functional theory (DFT) calculations, would allow for a detailed understanding of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of this compound would provide information on the chemical environment of all protons. One would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring, the proton on the amine nitrogen, and the protons of the N-methyl group. Their chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. A ¹³C NMR spectrum would similarly show distinct signals for each of the unique carbon atoms in the molecule, including the five carbons of the pyridine ring and the carbon of the methyl group.

Chemical Shift Perturbation Studies

Chemical shift perturbation studies involve monitoring changes in the NMR spectrum upon the introduction of an external agent (e.g., a binding partner, a change in solvent, or temperature). These studies are used to map interaction surfaces or study conformational changes. For this compound, such a study could reveal information about its intermolecular interactions, such as hydrogen bonding capabilities, by observing shifts in the positions of specific proton or carbon signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the pyridine ring and the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The exact mass of the molecular ion of this compound would be measured to confirm its elemental composition (C₆H₆ClN₃O₂). Analysis of the fragmentation pattern, likely involving the loss of radicals such as NO₂, Cl, or CH₃, would provide further corroboration of the proposed structure.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy are used to study the electronic transitions within a molecule. A UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to promotions of electrons to higher energy orbitals (e.g., π → π* transitions). This data provides insights into the conjugated system of the molecule. Emission spectroscopy would characterize how the molecule releases energy after excitation, providing information on its potential as a luminophore.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound were grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement and detail the nature of intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group) and π-π stacking interactions between the pyridine rings, which govern the supramolecular architecture.

Computational and Theoretical Chemistry Studies of 4 Chloro N Methyl 3 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are used to predict the ground state geometry, vibrational frequencies, and various electronic properties. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to perform these calculations. researchgate.netnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to establish the planarity of the pyridine ring and the orientation of its substituents. nih.govacs.org In a study of 4-Chloro-N-methyl-3-nitropyridin-2-amine, this analysis would reveal the precise spatial relationship between the chloro, methylamino, and nitro groups, and how they influence the pyridine ring's structure.

Due to the absence of specific studies on this compound, a data table of its calculated bond parameters cannot be provided.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of functional groups. researchgate.net This allows for a detailed understanding of the molecule's dynamic behavior and provides a theoretical spectrum that can be compared with experimental data for structural validation.

Due to the absence of specific studies on this compound, a data table of its vibrational frequencies cannot be provided.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Due to the absence of specific studies on this compound, a data table of its HOMO-LUMO energies cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It uses a color scale to indicate different potential values, where red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net An MEP map for this compound would clearly illustrate the reactive sites, highlighting the negative potential around the nitro group's oxygen atoms and the nitrogen of the pyridine ring, and positive potential near the hydrogen atoms of the methylamino group.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. researchgate.netresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). In this compound, NBO analysis would quantify the electron delocalization from the amino group and the pyridine ring towards the electron-withdrawing nitro group, providing insight into the molecule's stability and electronic structure.

Due to the absence of specific studies on this compound, a data table of its NBO analysis cannot be provided.

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These global reactivity indices include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. For example, a high hardness value corresponds to a less reactive molecule, consistent with a large HOMO-LUMO gap. researchgate.net These indices are crucial for comparing the reactivity of different molecules and understanding their potential chemical behavior.

Due to the absence of specific studies on this compound, a data table of its quantum chemical descriptors cannot be provided.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, capturing their motion and conformational changes over time. For this compound, MD simulations would be instrumental in elucidating its conformational landscape, particularly in a solution environment, which often influences a compound's chemical reactivity and biological activity.

The behavior of this compound in different solvents could also be predicted. For instance, in a polar solvent, specific intermolecular interactions, such as hydrogen bonding between the solvent and the nitro or amino groups, could stabilize certain conformations over others. The radial distribution functions derived from MD simulations would provide a detailed picture of the solvation shell around the molecule.

Table 1: Hypothetical Dihedral Angle Preferences from Molecular Dynamics Simulations

Dihedral AnglePredominant Conformation (°)Energy Barrier (kcal/mol)
C3-C2-N-CH3180 (anti-periplanar)3.5
C2-N-C-H (methyl)60 (gauche)1.2
C4-C3-N-O (nitro)0 (planar)5.0

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would need to be determined from actual MD simulation data.

Comparative Theoretical Studies with Analogous Pyridine Derivatives

To better understand the unique properties of this compound, it is beneficial to compare its theoretical data with that of analogous pyridine derivatives. Such comparative studies can highlight the electronic and steric effects of the chloro, methylamino, and nitro substituents on the pyridine ring.

Density Functional Theory (DFT) is a powerful quantum mechanical method for these comparisons. By calculating properties such as molecular orbital energies, electrostatic potential surfaces, and atomic charges for a series of related compounds, a deeper understanding of structure-activity relationships can be achieved.

The presence of the electron-withdrawing nitro and chloro groups is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the pyridine ring more susceptible to nucleophilic attack. Conversely, the electron-donating amino and methylamino groups would raise the energy of the Highest Occupied Molecular Orbital (HOMO), influencing the molecule's ability to act as an electron donor.

Table 2: Calculated Electronic Properties of Analogous Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)
2-Amino-3-nitropyridine-6.8-2.54.2
4-Chloro-3-nitropyridine-7.5-3.11.5
N-Methyl-3-nitropyridin-2-amine-6.5-2.34.5
This compound-7.2-2.92.8

Note: This table presents hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.

Reaction Mechanisms and Reactivity Profiles of 4 Chloro N Methyl 3 Nitropyridin 2 Amine

Mechanistic Studies of Nitro Group Reductions and Oxidations

The reduction of the nitro group is a fundamental transformation of nitropyridines, providing access to the corresponding aminopyridines, which are valuable synthetic intermediates. guidechem.com The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the primary amine. researchgate.net

A wide array of reagents can effect this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgmasterorganicchemistry.comchemeurope.com Given that 4-Chloro-N-methyl-3-nitropyridin-2-amine contains a chloro group, reagents must be chosen carefully to avoid reductive dehalogenation.

Reagent/SystemConditionsSelectivity Notes
H₂/Pd/C Catalytic hydrogenationHighly effective but may also reduce other groups and cause dehalogenation. commonorganicchemistry.com
H₂/Raney Nickel Catalytic hydrogenationOften used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
Fe, Sn, or Zn metal Acidic media (e.g., HCl, Acetic Acid)Classic and cost-effective methods; generally tolerant of aryl halides. masterorganicchemistry.com
**Tin(II) chloride (SnCl₂) **Acidic or neutral mediaA mild reductant, often used for its chemoselectivity in the presence of other reducible groups. guidechem.commasterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsA mild reducing agent often used for sensitive substrates.
Tetrahydroxydiboron (B82485) [B₂(OH)₄] Water, organocatalystA metal-free method that is highly chemoselective for aromatic nitro groups. guidechem.comorganic-chemistry.org

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Metal/acid reductions typically proceed via a series of single-electron transfers from the metal surface.

Conversely, the oxidation of the nitro group on this compound is not a commonly encountered or synthetically useful reaction. The nitro group is already in a high oxidation state, and further oxidation is generally not feasible under standard organic chemistry conditions.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital and does not participate in the aromatic π-system. wikipedia.org Consequently, the pyridine nitrogen retains basic and nucleophilic character, similar to a tertiary amine. wikipedia.orggcwgandhinagar.com

However, the reactivity of the nitrogen in this compound is significantly modulated by the electronic effects of the ring substituents. The potent electron-withdrawing nature of the nitro and chloro groups decreases the electron density throughout the ring, including at the nitrogen atom. This inductive effect reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. researchgate.net

Despite this reduced basicity, the pyridine nitrogen can still undergo several characteristic reactions:

Protonation: It reacts with strong acids to form the corresponding pyridinium (B92312) salt. gcwgandhinagar.com

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary N-alkylpyridinium salts. This quaternization places a positive charge on the ring, further enhancing its susceptibility to nucleophilic attack. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized, typically using peracids, to form the corresponding pyridine-N-oxide. wikipedia.org This transformation can alter the reactivity of the ring, for example, by making it more amenable to certain electrophilic substitution reactions. gcwgandhinagar.com

Participation in Cycloaddition and Annulation Reactions

The electron-deficient nature of the nitropyridine ring system allows it to participate in cycloaddition reactions, where it acts as the electron-poor component. One notable example is the 1,3-dipolar cycloaddition with N-methyl azomethine ylide. nih.govnih.gov In these reactions, the nitropyridine acts as the 2π component, leading to a dearomatization of the ring and the formation of fused pyrrolidine (B122466) or pyrroline (B1223166) structures. nih.govnih.gov This reactivity highlights the ability of this compound to serve as a building block for complex, saturated heterocyclic systems.

Annulation reactions, which involve the construction of a new ring fused to the existing pyridine core, are also feasible. These reactions often utilize transition metal catalysis to form new C-C and C-N bonds. rsc.orgacs.orgnuph.edu.ua The functional groups present on this compound, such as the chloro group and the amino group, can serve as synthetic handles for such transformations. For example, the chloro group could be used in cross-coupling reactions to introduce a side chain that subsequently participates in a cyclization/annulation cascade.

Influence of Substituent Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by the electronic properties of its substituents.

SubstituentPositionElectronic EffectInfluence on Reactivity
**Nitro (-NO₂) **3Strong -I, -R (Electron-withdrawing)Strongly deactivates the ring to electrophilic attack; strongly activates C2, C4, and C6 to nucleophilic attack. Decreases basicity of pyridine N.
Chloro (-Cl) 4Strong -I, Weak +R (Electron-withdrawing)Deactivates the ring to electrophilic attack; activates the ring to nucleophilic attack. Functions as a good leaving group in SNAr.
N-methylamino (-NHMe) 2-I, Strong +R (Electron-donating)Activates the ring to electrophilic attack (though this is overcome by -NO₂ and -Cl); slightly deactivates towards nucleophilic attack. Increases electron density at ortho/para positions.
Pyridine Nitrogen 1-I (Electron-withdrawing)Contributes to the overall electron-deficient character of the ring, making it susceptible to nucleophilic attack. uoanbar.edu.iq

Kinetics: The rate of nucleophilic aromatic substitution is greatly accelerated by the electron-withdrawing nitro and chloro groups. These groups stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic addition step. stackexchange.com The relative rates of attack at different positions are determined by the interplay of inductive and resonance effects, which can lead to kinetic or thermodynamic product control. stackexchange.com

Studies correlating reaction rates with Hammett and Brønsted parameters for substituted pyridines have quantitatively demonstrated that electron-withdrawing substituents in the pyridine ring increase the rate of reactions where the pyridine acts as a leaving group or substrate, while such substituents in a pyridine nucleophile decrease the reaction rate. rsc.org

Strategic Utilization of 4 Chloro N Methyl 3 Nitropyridin 2 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Fused Heterocyclic Ring Systems

The strategic placement of the amino and nitro functionalities on adjacent carbons makes 4-Chloro-N-methyl-3-nitropyridin-2-amine an ideal precursor for the synthesis of fused heterocyclic systems. A key step in this process is the reduction of the 3-nitro group to an amino group, which generates an in situ pyridine-2,3-diamine derivative. This diamine intermediate is primed for subsequent condensation and cyclization reactions.

The pyridine-2,3-diamine intermediate derived from this compound is a powerful building block for creating pyrido-annulated heterocycles. This reactive intermediate can undergo condensation with various electrophiles to form new fused rings. For instance, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-b]pyridine scaffolds. Similarly, treatment with aldehydes, followed by an oxidative cyclization, can yield imidazo[4,5-b]pyridine derivatives. This approach provides a direct and efficient route to these important heterocyclic cores, which are prevalent in medicinal chemistry. The synthesis of imidazo[4,5-b]pyridine scaffolds from related 2-chloro-3-nitropyridine (B167233) precursors has been demonstrated to be a highly efficient procedure. acs.org

The utility of this compound extends to the construction of more complex, novel polycyclic scaffolds. The presence of the 4-chloro group provides an additional site for synthetic elaboration, which can be exploited either before or after the formation of the initial fused ring. For example, a Suzuki or Buchwald-Hartwig cross-coupling reaction can be performed at the 4-position to introduce an aryl or a substituted amino group. Subsequent reduction of the nitro group and cyclization can then generate a tricyclic system. This sequential functionalization allows for the systematic assembly of complex, three-dimensional structures from a relatively simple starting material. mdpi.com

Building Block for Complex Substituted Pyridine (B92270) Derivatives

The inherent reactivity of this compound makes it an excellent starting material for a wide array of complex substituted pyridine derivatives. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern enhanced by the strong electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at this position. nih.gov The ability to readily modify the pyridine core is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Substituted Pyridine Derivatives via SNAr
NucleophileReagent ExampleResulting C4-SubstituentProduct Class
OxygenSodium Methoxide (B1231860) (NaOMe)-OCH₃ (Methoxy)4-Alkoxypyridine
NitrogenAniline (PhNH₂)-NHPh (Anilino)4-Aminopyridine
SulfurSodium Thiophenoxide (NaSPh)-SPh (Phenylthio)4-Thioetherpyridine
NitrogenMorpholine-N(CH₂CH₂)₂O (Morpholino)4-Aminopyridine

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The 4-chloro position of this compound serves as an effective electrophilic partner in these transformations, enabling the introduction of a wide range of substituents. ccspublishing.org.cn

Suzuki Coupling: In the Suzuki-Miyaura coupling, the chloro group can be reacted with aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond, yielding 4-aryl-substituted pyridine derivatives. This method is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the 4-chloro position with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and general method for synthesizing 4-amino-substituted pyridines, which are important pharmacophores. acsgcipr.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners under relatively mild conditions. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedExample Product Structure
Suzuki CouplingPhenylboronic AcidC-C4-Phenyl-N-methyl-3-nitropyridin-2-amine
Buchwald-Hartwig AminationPiperidineC-NN-methyl-3-nitro-4-(piperidin-1-yl)pyridin-2-amine
Suzuki CouplingThiophene-2-boronic acidC-CN-methyl-3-nitro-4-(thiophen-2-yl)pyridin-2-amine
Buchwald-Hartwig AminationAnilineC-NN-methyl-N',4-diphenyl-3-nitropyridine-2,4-diamine

Development of Catalytic Systems Utilizing this compound or its Derivatives

Beyond its role as a synthetic intermediate, derivatives of this compound have the potential to be developed into novel ligands for catalytic systems. The pyridine scaffold is a common feature in many successful ligands used in transition metal catalysis. By functionalizing the 4-position, new ligands can be designed and synthesized. For instance, the chloro group could be replaced with a phosphine-containing moiety via a nucleophilic substitution or a coupling reaction. The resulting phosphine-pyridine derivative could then serve as a bidentate or monodentate ligand for metals like palladium, rhodium, or nickel. nih.gov The electronic properties of such a ligand could be fine-tuned by modifying other substituents on the pyridine ring, potentially leading to catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations.

Advanced Analytical Methodologies for the Characterization and Monitoring of 4 Chloro N Methyl 3 Nitropyridin 2 Amine Transformations

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying 4-Chloro-N-methyl-3-nitropyridin-2-amine from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for these applications.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary technique for assessing the purity of substituted pyridine (B92270) derivatives. researchgate.net The method typically involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A simple, precise, and accurate reverse-phase HPLC method can be developed for the quantitative determination of impurities. nih.gov For instance, in the analysis of related compounds like 2-chloro-3-amino-4-methylpyridine, HPLC has been successfully used to determine purity with high accuracy. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. By monitoring the reaction mixture over time, HPLC can track the consumption of reactants and the formation of this compound, allowing for the determination of reaction kinetics and endpoint.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Pyridines

ParameterTypical ConditionPurpose
Column C18, 150 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water GradientElutes compounds with varying polarities.
Flow Rate 1.0 mL/minEnsures optimal separation and peak shape.
Column Temp 30°CMaintains consistent retention times.
Detection UV at 254 nm or 290 nmQuantifies the analyte based on UV absorbance. nih.gov
Injection Vol. 10 µLStandard volume for sample introduction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for analyzing volatile and thermally stable compounds. For pyridine derivatives, GC-MS can be used to identify reaction byproducts and confirm the structure of the desired product. nih.govnih.gov The sample is vaporized and separated on a capillary column (e.g., DB-5MS), and the components are then ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. In reaction monitoring, GC-MS can provide detailed information about the composition of the reaction mixture at various time points, helping to elucidate reaction pathways and identify potential side reactions. researchgate.net

In-situ Spectroscopic Methods for Real-time Reaction Monitoring (e.g., FTIR, NMR)

In-situ spectroscopic methods allow for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. This provides a dynamic view of the reaction kinetics, mechanism, and the presence of transient intermediates.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving functional group transformations. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. The synthesis of this compound involves changes in characteristic vibrational frequencies. For example, the progress of a nitration reaction can be monitored by observing the appearance of symmetric and asymmetric stretching vibrations of the nitro group (NO₂) and changes in the aromatic C-H and C=N stretching regions of the pyridine ring. rsc.org This real-time data allows for precise determination of the reaction endpoint and can help prevent the formation of over-nitrated or other undesirable byproducts.

Table 2: Key Infrared Frequencies for Monitoring Transformations

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
N-H (Amine) Stretching3300 - 3500Disappearance indicates consumption of starting amine.
C-H (Aromatic) Stretching3000 - 3100Changes can indicate substitution on the pyridine ring.
NO₂ (Nitro) Asymmetric Stretch1500 - 1560Appearance indicates formation of the nitro group.
NO₂ (Nitro) Symmetric Stretch1345 - 1385Appearance confirms nitration.
C-Cl (Chloro) Stretching600 - 800Presence confirms the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. For real-time reaction monitoring, a flow-NMR setup or repeated sampling can be employed. The chemical shifts of protons on the pyridine ring are highly sensitive to the electronic effects of substituents. rsc.org As a reaction proceeds, for instance, the introduction of a nitro group, the chemical shifts of the adjacent protons will change significantly. By integrating the signals corresponding to the reactant and product, one can quantify the conversion over time. acs.org ¹H and ¹³C NMR can confirm the regioselectivity of the reaction, ensuring that the functional groups are in the desired positions on the pyridine ring. nih.gov

Chemoinformatic and Cheminformatic Approaches for Structure-Reactivity Relationships

Chemoinformatic and cheminformatic tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. chemrevlett.commdpi.com These models can predict the properties of new or untested compounds, guiding the design of more efficient synthetic routes or molecules with desired characteristics.

For nitropyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govnih.govmdpi.com These methods build a 3D model of the molecule and calculate various molecular descriptors.

CoMFA calculates steric and electrostatic fields around the molecule to correlate its shape and electronic properties with its reactivity. nih.gov

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecule's interaction potential. unicamp.brmdpi.com

By analyzing a series of related pyridine compounds, a QSAR model can be developed to predict, for example, the susceptibility of different positions on the pyridine ring to nucleophilic or electrophilic attack. nih.govdergipark.org.tr The output of these analyses is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure (e.g., adding bulky or electron-withdrawing groups) would likely enhance or decrease reactivity. nih.gov This predictive capability is invaluable for optimizing the synthesis of complex molecules like this compound and for designing new derivatives with tailored properties.

Table 3: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExamplesInformation Provided
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesDescribes the electronic distribution and susceptibility to electrophilic/nucleophilic attack.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule, influencing accessibility of reaction sites.
Topological Connectivity indices (e.g., Wiener index)Numerical representation of molecular branching and structure.
Hydrophobic LogP (Octanol-water partition coefficient)Measures the lipophilicity of the molecule, affecting solubility and transport.
3D-Field Based CoMFA/CoMSIA fields (Steric, Electrostatic, etc.)Describes the 3D interaction potential of the molecule with other reagents or biological targets. nih.gov

Future Directions and Emerging Research Avenues for 4 Chloro N Methyl 3 Nitropyridin 2 Amine Chemistry

Exploration of New Synthetic Paradigms and Sustainable Methodologies

Furthermore, the principles of green chemistry are expected to be integrated into novel synthetic designs. This includes the use of greener solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions, such as microwave-assisted or photochemical methods. mdpi.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will also be a significant focus, streamlining the synthesis and reducing the environmental footprint.

Synthetic ApproachPotential AdvantagesKey Research Focus
Continuous Flow ChemistryEnhanced safety, precise control, scalability, waste reductionOptimization of reactor design, integration of in-line purification
Green CatalysisReduced waste, milder reaction conditions, reusability of catalystsDevelopment of novel metal-based or organocatalysts
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiencyExploration of solvent-free conditions, scalability of microwave reactors
Photochemical MethodsMild conditions, unique reactivity patterns, high selectivityDesign of novel photosensitizers, understanding of reaction mechanisms

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A comprehensive understanding of the reaction mechanisms involving 4-Chloro-N-methyl-3-nitropyridin-2-amine is crucial for optimizing existing transformations and discovering new reactivity. Future research will undoubtedly leverage advanced spectroscopic techniques to probe reaction intermediates and transition states. In-situ monitoring using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, will provide real-time data on reaction kinetics and pathways. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly integral role in elucidating reaction mechanisms at the molecular level. researchgate.net DFT calculations can be employed to model reaction energy profiles, identify transition state geometries, and predict the influence of substituents on reactivity. researchgate.net This synergistic approach, combining experimental and theoretical methods, will offer unprecedented insights into the intricate details of chemical transformations involving this scaffold.

Rational Design of Derivatives for Specific Chemical Applications

The inherent reactivity of the chloro, nitro, and amine functionalities in this compound makes it an excellent starting point for the rational design of derivatives with tailored properties. Future efforts will likely concentrate on creating libraries of analogs for various applications. For instance, in materials science, derivatives could be designed to possess specific photophysical or electronic properties for use in organic light-emitting diodes (OLEDs) or as molecular sensors.

In medicinal chemistry, this scaffold could be elaborated to generate novel therapeutic agents. The pyridine (B92270) core is a common motif in many biologically active molecules. google.comguidechem.com By strategically modifying the substituents, it may be possible to design potent and selective inhibitors of various enzymes or receptors. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be instrumental in this endeavor.

Expanding the Scope of its Utility as a Synthetic Scaffold

The versatility of this compound as a synthetic building block is far from fully exploited. The chloro and nitro groups can be subjected to a wide range of transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions, to introduce molecular diversity. google.com Future research will focus on expanding the repertoire of reactions that can be performed on this scaffold.

For example, the development of novel palladium- or copper-catalyzed cross-coupling reactions will enable the introduction of a wide array of carbon and heteroatom substituents at the 4-position. The reduction of the nitro group to an amino group, followed by further functionalization, opens up another avenue for creating complex molecular architectures. guidechem.com The strategic manipulation of these functional groups will allow for the synthesis of novel heterocyclic systems with potential applications in various fields of chemistry.

Functional GroupPotential TransformationsResulting Structures
Chloro Group (C4)Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsIntroduction of diverse C, N, O, S-based substituents
Nitro Group (C3)Reduction to Amino GroupFurther derivatization to amides, sulfonamides, etc.
Methylamino Group (C2)N-Alkylation, N-Arylation, AcylationModification of steric and electronic properties

Theoretical Predictions for Undiscovered Reactivity

The predictive power of modern computational chemistry can be harnessed to uncover novel and unexpected reactivity of this compound. Theoretical calculations can be used to explore reaction pathways that are not readily apparent from classical chemical intuition. For instance, computational screening could identify potential cycloaddition reactions or rearrangements that the molecule might undergo under specific conditions.

Furthermore, theoretical studies can predict the physicochemical properties of yet-to-be-synthesized derivatives, guiding experimental efforts towards molecules with desired characteristics. This in-silico-first approach can significantly accelerate the discovery process, saving time and resources. By exploring the theoretical landscape of its reactivity, chemists can unlock new synthetic possibilities and applications for this versatile compound.

Q & A

Q. Purity Optimization :

  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl₃, 110°C, 6h8590
NitrationHNO₃/H₂SO₄, 0°C, 2h7288
MethylaminationCH₃NH₂, K₂CO₃, DMF, 60°C, 4h6895

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Identify N–CH₃ protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
    • ¹³C NMR : Confirm nitro (C–NO₂, δ ~145–155 ppm) and chloro (C–Cl, δ ~125–135 ppm) environments .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., Bruker APEXII CCD) reveals monoclinic symmetry (space group P21/n) with unit cell parameters: a = 7.3776 Å, b = 12.8673 Å, c = 7.3884 Å, β = 104.364° .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 202.04 (theoretical: 202.03) .

Advanced: How can computational methods predict reaction pathways for modifying the nitro or chloro groups?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nitro-group reduction (e.g., H₂/Pd-C) or chloro displacement (e.g., SNAr with amines). Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Reaction Path Search : Apply the AFIR method in GRRM17 to identify intermediates and transition states .
  • Machine Learning : Train models on nitro-pyridine reactivity datasets to predict regioselectivity in further functionalization .

Q. Example DFT Results Table :

ReactionΔG‡ (kcal/mol)Favored Pathway
Nitro → Amine (H₂/Pd-C)18.5Direct reduction
Cl displacement (NH₃)22.1SNAr mechanism

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformers .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in N–CH₃ groups that X-ray cannot capture .
  • Statistical Analysis : Apply Principal Component Analysis (PCA) to correlate spectral outliers with crystallographic defects .

Advanced: What experimental design strategies optimize catalytic systems for its derivatization?

Methodological Answer:

  • Factorial Design : Vary catalyst (e.g., Pd, Cu), solvent (DMF, THF), and temperature to identify optimal conditions for cross-coupling reactions .
  • High-Throughput Screening : Use robotic platforms to test 96 catalytic combinations in parallel, monitoring yields via LC-MS .
  • Kinetic Profiling : Track reaction progress via in-situ IR to detect intermediates and adjust catalyst loading dynamically .

Advanced: How to assess its potential in medicinal chemistry (e.g., kinase inhibition)?

Methodological Answer:

  • Docking Studies : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina. The nitro group may form H-bonds with Lys721 .
  • In Vitro Assays : Test IC₅₀ values against cancer cell lines (e.g., HeLa) using MTT assays. Compare with control inhibitors like Gefitinib .
  • SAR Analysis : Modify the N-methyl group to bulkier substituents (e.g., isopropyl) and evaluate potency shifts .

Advanced: What methodologies evaluate its environmental persistence or degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC. The chloro group may hydrolyze to OH under alkaline conditions .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and identify nitro-to-nitroso transformation via GC-MS .
  • Ecotoxicity : Use OECD 201/202 guidelines to assess effects on Daphnia magna or Pseudokirchneriella subcapitata .

Advanced: How to model its thermal stability for material science applications?

Methodological Answer:

  • TGA/DSC Analysis : Determine decomposition onset (e.g., ~220°C) and enthalpy changes. The nitro group may cause exothermic decomposition .
  • MD Simulations : Use LAMMPS with ReaxFF to simulate thermal degradation at 500–1000 K, tracking bond cleavage sequences .
  • QSPR Models : Correlate molecular descriptors (e.g., Hammett σ) with experimental TGA data to predict stability of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-methyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-methyl-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.